molecular formula C28H48O4 B8627463 Methyl-3,5-didecoxybenzoate CAS No. 125482-06-6

Methyl-3,5-didecoxybenzoate

Cat. No. B8627463
Key on ui cas rn: 125482-06-6
M. Wt: 448.7 g/mol
InChI Key: MFTFEQAKWUOZGL-UHFFFAOYSA-N
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Patent
US07332529B2

Procedure details

To a 1 L round bottom flask (RBF), while stirring with a magnetic stir bar, 1-bromodecane (54.3 mL, 0.262 mol), dimethylformamide (DMF) (200 mL), and potassium chloride (49.3 g, 0.357 mol) were added. Methyl-3,5-dihydroxybenzoate (20.0 g, 0.119 mol) was dissolved in DMF (100 mL) and the solution was added to the 1 L RBF. The solution gradually changed from an opaque pale yellow to an opaque light grey. The reaction vessel was sealed with a rubber septum and was stirred overnight. After stirring for approximately 20 hours, the contents of the RBF changed to a dark grey color and solidified. The RBF was gently heated with a heat gun until the contents liquefied. After cooling to just above room temperature, the contents of the RBF were transferred into a 2 L Erlenmeyer Flask that contained 1 L of 30/70 ice/distilled H2O mixture. A white precipitate formed on contact with H2O. Vacuum filtration was used to isolate the precipitate. The white precipitate was recrystallized from absolute ethanol (800 mL) and allowed to cool slowly overnight. The contents were then vacuum filtered yielding fine bright white fibrous crystals. The filtrate was concentrated under reduced pressure to approximately 300 mL. The concentrated filtrate was warmed and then left in refrigerator for approximately 18 hours. A second crop of fine bright white fibrous crystals was isolated from the solution upon vacuum filtration. The remaining pale yellow colored filtrate was discarded. This gave a total of 51.5 g yield or a 96.5% yield of the derivative. The NMR characterization data for this derivative is as follows. 1NMR (300 MHz, CDCl3): 0.88 (t, J=6.6, 6H, CH2CH3), 1.27-1.44 (m, 28H, CH2(CH2)7), 1.80 (p, J=6.9, 4H, OCH2CH2), 3.89 (s, 3H, OCH3), 3.93 (t, J=6.6, 4H, OCH2CH2), 6.63 (t, J=2.2, 1H, ArH), 7.15 (d, J=2.5, 2H, ArH). 13C NMR (75 MHz, CDCl3): 14.22, 22.78, 26.10, 29.26, 29.42, 29.45, 29.65, 31.99, 52.27, 68.37, 77.31, 106.61, 107.65, 131.86, 160.21, 167.08.
Quantity
54.3 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
30/70
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl-].[K+].[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:22]=[C:21]([OH:23])[CH:20]=[C:19]([OH:24])[CH:18]=1>CN(C)C=O>[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:18]=[C:19]([O:24][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:20]=[C:21]([O:23][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
54.3 mL
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
49.3 g
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)O)O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
30/70
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
To a 1 L round bottom flask (RBF), while stirring with a magnetic stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added to the 1 L RBF
CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed with a rubber septum
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After stirring for approximately 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The RBF was gently heated with a heat gun until the contents
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to just above room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled H2O mixture
CUSTOM
Type
CUSTOM
Details
A white precipitate formed on contact with H2O
FILTRATION
Type
FILTRATION
Details
Vacuum filtration
CUSTOM
Type
CUSTOM
Details
to isolate the precipitate
CUSTOM
Type
CUSTOM
Details
The white precipitate was recrystallized from absolute ethanol (800 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
yielding fine bright white fibrous crystals
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to approximately 300 mL
TEMPERATURE
Type
TEMPERATURE
Details
The concentrated filtrate was warmed
CUSTOM
Type
CUSTOM
Details
A second crop of fine bright white fibrous crystals was isolated from the solution upon vacuum filtration
CUSTOM
Type
CUSTOM
Details
This gave a total of 51.5 g
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(C1=CC(=CC(=C1)OCCCCCCCCCC)OCCCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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